2,2,2-Trifluoroethyl 2-chloroacrylate
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Overview
Description
2,2,2-Trifluoroethyl 2-chloroacrylate is a chemical compound with the molecular formula C5H4ClF3O2. It is a colorless liquid that is used in various industrial and scientific applications. The compound is known for its unique properties, including its reactivity and stability, which make it valuable in the synthesis of polymers and other chemical products .
Preparation Methods
The synthesis of 2,2,2-Trifluoroethyl 2-chloroacrylate typically involves the esterification of 2,2,2-trifluoroethanol with 2-chloroacryloyl chloride. This reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
2,2,2-Trifluoroethyl 2-chloroacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Polymerization: The compound can undergo radical polymerization to form polymers with unique properties, such as high thermal stability and chemical resistance.
Common reagents used in these reactions include radical initiators for polymerization, bases for substitution reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoroethyl 2-chloroacrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which have applications in coatings, adhesives, and sealants due to their hydrophobic and oleophobic properties.
Material Science: The compound is used in the development of materials with unique surface properties, such as low surface energy and high chemical resistance.
Biomedical Research: Fluorinated compounds, including this compound, are studied for their potential use in drug delivery systems and medical devices due to their biocompatibility and stability.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2-chloroacrylate in polymerization involves the formation of free radicals. The compound undergoes radical initiation, where the double bond in the acrylate group reacts with a radical initiator to form a reactive intermediate. This intermediate then propagates the polymerization process by reacting with other monomer molecules, leading to the formation of a polymer chain .
In substitution reactions, the chlorine atom in the compound is replaced by a nucleophile through a nucleophilic substitution mechanism. The electron-withdrawing effect of the trifluoromethyl group enhances the reactivity of the chlorine atom, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl 2-chloroacrylate can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl methacrylate: This compound has a similar structure but with a methacrylate group instead of a chloroacrylate group.
2,2,2-Trifluoroethyl acrylate: This compound lacks the chlorine atom and is used in the synthesis of polymers with different reactivity and properties.
2,2,3,3,3-Pentafluoropropyl methacrylate: This compound has additional fluorine atoms, which further enhance its hydrophobic and oleophobic properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the chloroacrylate group, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
74359-03-8 |
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Molecular Formula |
C5H4ClF3O2 |
Molecular Weight |
188.53 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C5H4ClF3O2/c1-3(6)4(10)11-2-5(7,8)9/h1-2H2 |
InChI Key |
BOASSOYETJYEJF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)OCC(F)(F)F)Cl |
Related CAS |
74359-03-8 |
Origin of Product |
United States |
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